molecular formula C19H13ClN2O2 B5829852 3-(4-Chlorophenyl)-5-[(naphthalen-1-yloxy)methyl]-1,2,4-oxadiazole

3-(4-Chlorophenyl)-5-[(naphthalen-1-yloxy)methyl]-1,2,4-oxadiazole

Cat. No.: B5829852
M. Wt: 336.8 g/mol
InChI Key: SYYNJDMQPMFDHC-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-[(naphthalen-1-yloxy)methyl]-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-5-[(naphthalen-1-yloxy)methyl]-1,2,4-oxadiazole typically involves the reaction of 4-chlorobenzohydrazide with naphthalen-1-ylmethanol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetonitrile. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-5-[(naphthalen-1-yloxy)methyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: The major products are typically oxidized derivatives of the oxadiazole ring.

    Reduction: Reduced derivatives of the oxadiazole ring.

    Substitution: Substituted derivatives at the chlorophenyl group.

Scientific Research Applications

3-(4-Chlorophenyl)-5-[(naphthalen-1-yloxy)methyl]-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5-[(naphthalen-1-yloxy)methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-5-[(naphthalen-2-yloxy)methyl]-1,2,4-oxadiazole
  • 3-(4-Chlorophenyl)-5-[(phenylmethoxy)methyl]-1,2,4-oxadiazole
  • 3-(4-Chlorophenyl)-5-[(2-naphthalenyloxy)methyl]-1,2,4-oxadiazole

Uniqueness

3-(4-Chlorophenyl)-5-[(naphthalen-1-yloxy)methyl]-1,2,4-oxadiazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the naphthalen-1-yloxy group can enhance its interaction with biological targets, potentially leading to improved therapeutic properties.

Properties

IUPAC Name

3-(4-chlorophenyl)-5-(naphthalen-1-yloxymethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O2/c20-15-10-8-14(9-11-15)19-21-18(24-22-19)12-23-17-7-3-5-13-4-1-2-6-16(13)17/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYYNJDMQPMFDHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC3=NC(=NO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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